molecular formula C13H20O4 B8496030 4-(2,3-Diethoxypropoxy)phenol CAS No. 94056-99-2

4-(2,3-Diethoxypropoxy)phenol

Cat. No.: B8496030
CAS No.: 94056-99-2
M. Wt: 240.29 g/mol
InChI Key: QMRDRYDFIGAXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Diethoxypropoxy)phenol is a phenolic derivative characterized by a para-substituted 2,3-diethoxypropoxy group. Its molecular formula is C₁₃H₂₀O₄, with a molecular weight of 252.30 g/mol. The compound features a phenol core modified by a propoxy chain containing ethoxy groups at the 2- and 3-positions. This structure imparts unique physicochemical properties, such as moderate polarity due to the ethoxy substituents and enhanced stability compared to esters or epoxy-containing analogs.

Properties

CAS No.

94056-99-2

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

4-(2,3-diethoxypropoxy)phenol

InChI

InChI=1S/C13H20O4/c1-3-15-9-13(16-4-2)10-17-12-7-5-11(14)6-8-12/h5-8,13-14H,3-4,9-10H2,1-2H3

InChI Key

QMRDRYDFIGAXHO-UHFFFAOYSA-N

Canonical SMILES

CCOCC(COC1=CC=C(C=C1)O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(2,3-Diethoxypropoxy)phenol with key analogs, focusing on functional groups, stability, and applications.

Structural and Functional Group Comparisons

Compound Name CAS Molecular Formula Molecular Weight Key Functional Groups Reactivity Profile
4-(2,3-Diethoxypropoxy)phenol N/A C₁₃H₂₀O₄ 252.30 Phenol, ether, ethoxy High stability; resistant to hydrolysis
4-(2,3-Epoxypropyl)-2-methoxy-phenol N/A C₁₁H₁₄O₃ 194.23 Phenol, epoxy, methoxy Epoxy group increases reactivity (e.g., ring-opening)
4-Acetoxybenzoic acid 2345-34-8 C₉H₈O₄ 180.16 Ester, carboxylic acid Prone to hydrolysis; moderate acidity
4-Nitrobenzoic acid palmitate 1492-30-4 C₂₂H₃₅NO₄ 377.53 Ester, nitro Lipophilic; hydrolyzes under basic conditions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.